

A Technical Guide to Maltose Monohydrate-d14 for Research Applications

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Compound of Interest

Compound Name: *Maltose monohydrate-d14*

Cat. No.: *B12408518*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of **Maltose monohydrate-d14**. This deuterated analog of maltose monohydrate is a valuable tool in various scientific disciplines, particularly in metabolic research and as an internal standard for mass spectrometry-based quantitative analysis.

Commercial Suppliers and Specifications

Maltose monohydrate-d14 is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. While specifications can vary by lot, the following table summarizes typical data for commercially available **Maltose monohydrate-d14**. Researchers are advised to consult the Certificate of Analysis (CoA) from the supplier for lot-specific details.

Supplier	Catalog Number (Example)	Molecular Formula	Molecular Weight (g/mol)	Stated Purity	Isotopic Enrichment (Typical)
MedchemExpress	HY-N2024AS	C ₁₂ H ₁₀ D ₁₄ O ₁₂	374.40	93.7%	>98% (for most deuterated products)[1]
Omicron Biochemicals, Inc.	MAL-004	C ₁₂ ² H ₁₄ H ₈ O ₁₁ ·H ₂ O	374.40	High Purity	Uniformly labeled ([UL- ² H ₁₄])[2]
United States Biological	163280	C ₁₂ H ₁₀ D ₁₄ O ₁₂	374.4	Highly Purified	Not specified
Toronto Research Chemicals (TRC)	M160654	C ₁₂ H ₁₀ D ₁₄ O ₁₂	374.40	High Purity	Not specified

Core Applications in Research

The primary application of **Maltose monohydrate-d14** is as an internal standard in quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS).[3][4] The near-identical chemical and physical properties to its unlabeled counterpart, maltose, ensure that it behaves similarly during sample preparation, chromatography, and ionization.[5] However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer. This co-eluting, mass-shifted standard enables precise and accurate quantification by correcting for variations in sample extraction, injection volume, and matrix effects that can cause ion suppression or enhancement.[4][5]

Furthermore, deuterated carbohydrates like **Maltose monohydrate-d14** are utilized in metabolic studies.[6][7] By introducing the labeled compound into a biological system, researchers can trace the metabolic fate of maltose and its constituent glucose units through various biochemical pathways.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of **Maltose monohydrate-d14** as an internal standard for the quantification of maltose in a biological matrix (e.g., plasma, cell lysate). This protocol should be optimized for the specific application and instrumentation.

1. Preparation of Stock Solutions:

- Analyte Stock Solution: Prepare a stock solution of unlabeled maltose monohydrate in a suitable solvent (e.g., water, methanol) at a concentration of 1 mg/mL.
- Internal Standard Stock Solution: Prepare a stock solution of **Maltose monohydrate-d14** in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Controls (QCs):

- Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of the analyte stock solution.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- Add a fixed concentration of the **Maltose monohydrate-d14** internal standard solution to all calibration standards and QC samples.

3. Sample Preparation (Protein Precipitation):^[8]

- To 50 µL of each calibration standard, QC, and study sample, add 10 µL of the internal standard working solution.
- Vortex briefly to mix.
- Add 150 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of zinc sulfate and methanol).
- Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

- Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
- Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).

4. LC-MS/MS Analysis:

- Inject a suitable volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
- Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a HILIC or C18 column) to achieve chromatographic separation of maltose from other matrix components. The mobile phase composition and gradient will need to be optimized.
- Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
 - Set up an MRM transition for unlabeled maltose (analyte).
 - Set up a corresponding MRM transition for **Maltose monohydrate-d14** (internal standard). The precursor and product ions for the internal standard will be shifted by +14 Da (or the appropriate mass difference based on the exact labeling) compared to the analyte.

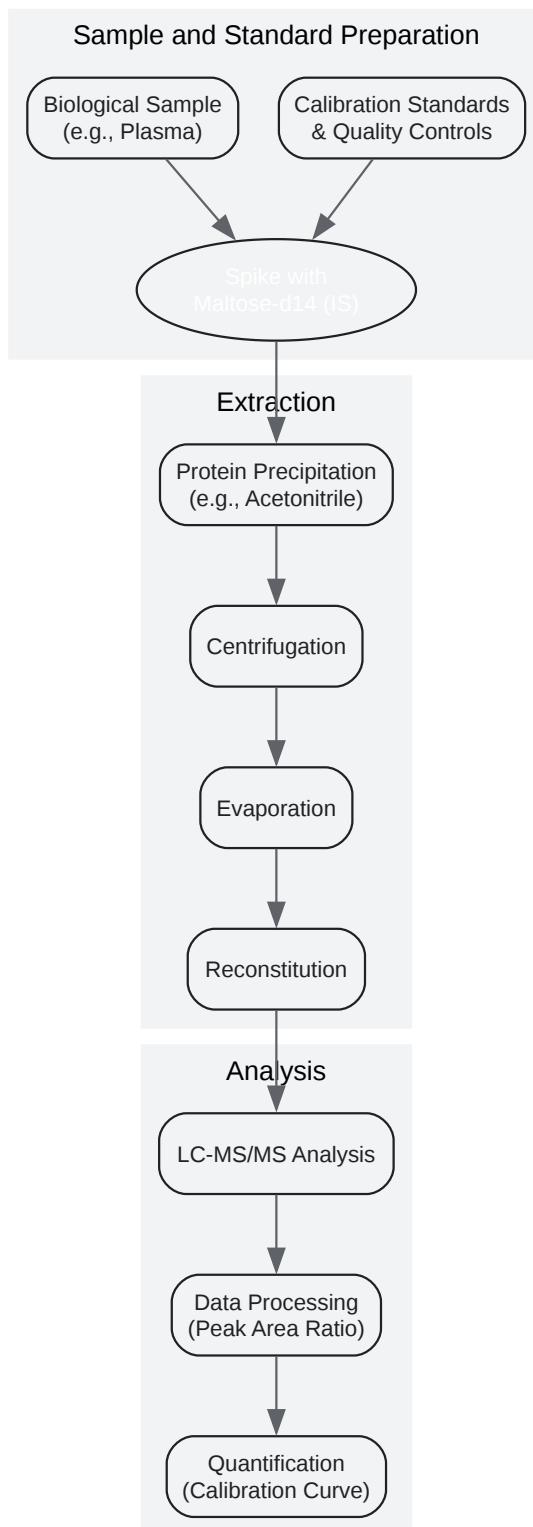
5. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

- Determine the concentration of maltose in the unknown samples by interpolating their peak area ratios from the calibration curve.

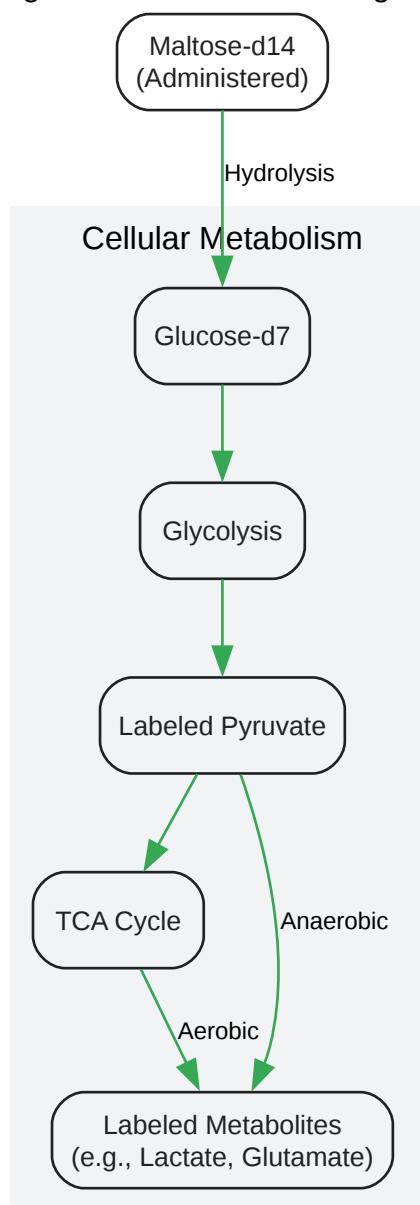
Visualizations

General Experimental Workflow for using Maltose-d14 as an Internal Standard

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Caption: Workflow for quantification using a deuterated internal standard.

Conceptual Diagram of Metabolic Tracing with Maltose-d14

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